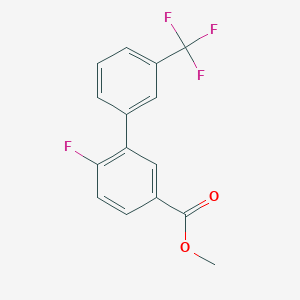
Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate: is a fluorinated aromatic ester compound. It is characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve nucleophiles like ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nitro derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a fluorescent probe or a building block for bioconjugation studies. Its fluorescence properties can help in imaging and tracking biological processes.
Medicine: The compound's derivatives are explored for their potential therapeutic effects. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of various industrial products, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but contains a different substituent on the benzene ring.
Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate: Another fluorinated ester with a different functional group.
Uniqueness: Methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate stands out due to its specific arrangement of fluorine atoms and methyl group, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-9-7-10(4-6-13(9)16)12-5-3-11(8-14(12)17)15(18)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQCILKFCKWCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate](/img/structure/B7959944.png)

![Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate](/img/structure/B7959957.png)



![Methyl 3-[3-(benzyloxy)phenyl]-5-nitrobenzoate](/img/structure/B7959971.png)


![Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7959981.png)

